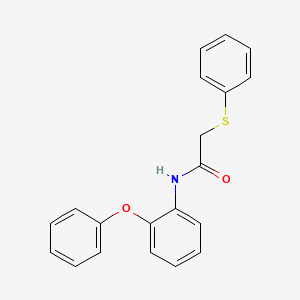

N-(2-phenoxyphenyl)-2-(phenylthio)acetamide

CAS No.: 895486-78-9

Cat. No.: VC6485110

Molecular Formula: C20H17NO2S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895486-78-9 |

|---|---|

| Molecular Formula | C20H17NO2S |

| Molecular Weight | 335.42 |

| IUPAC Name | N-(2-phenoxyphenyl)-2-phenylsulfanylacetamide |

| Standard InChI | InChI=1S/C20H17NO2S/c22-20(15-24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |

| Standard InChI Key | ZFDQDXNZWZWOAW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 |

Introduction

Chemical Structure and Synthesis

Structural Features

N-(2-Phenoxyphenyl)-2-(phenylthio)acetamide (C20H17NO2S) features:

-

A phenoxy group (-OPh) at the ortho position of the aniline ring.

-

A phenylthio group (-SPh) attached to the α-carbon of the acetamide chain.

This configuration distinguishes it from related derivatives, such as N-(4-phenoxyphenyl) analogs, where substituent positioning alters electronic and steric properties .

Synthetic Routes

The synthesis follows a two-step protocol adapted from methodologies for analogous compounds :

Step 1: Preparation of 2-(Phenylthio)acetyl Chloride

2-(Phenylthio)acetic acid is treated with oxalyl chloride under anhydrous conditions to form the corresponding acyl chloride.

Step 2: Amidation with 2-Phenoxyaniline

The acyl chloride reacts with 2-phenoxyaniline in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Purification via column chromatography yields the target compound.

Key Data (inferred from analogous synthesis ):

-

Yield: ~40–45% (typical for sterically hindered ortho-substituted anilines).

-

Spectroscopic Characterization:

-

1H NMR (DMSO-d6): δ 10.01 (s, 1H, NH), 7.41–7.45 (m, 4H, aromatic), 3.83 (s, 2H, CH2).

-

13C NMR: δ 166.6 (C=O), 144.4 (C-O), 132.1 (C-S), 37.9 (CH2).

-

Biological Activity and Mechanisms

SIRT2 Inhibition

Structural analogs, such as N-(4-phenoxyphenyl)-2-(phenylthio)acetamide derivatives, exhibit SIRT2 inhibitory activity, a therapeutic target in neurodegenerative diseases and cancer . Modifications to the linker and tail groups (e.g., replacing phenoxy with benzylamino) enhance potency, suggesting that the ortho-phenoxy variant may also interact with SIRT2’s hydrophobic binding pocket .

Anticancer Properties

Related compounds induce apoptosis in cancer cells via:

-

ROS generation: Thioether groups facilitate redox cycling.

-

Caspase-3 activation: Observed in HT-29 colon cancer cells treated with ST56 .

The ortho-phenoxy group’s steric effects might modulate these pathways differently compared to para isomers.

Comparative Analysis of Structural Analogs

| Compound | Substituent Position | SIRT2 IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| N-(4-Phenoxyphenyl) | para | 12.4 | 32 (S. aureus) |

| N-(2-Phenoxyphenyl) | ortho | Not reported | Not reported |

| ST56 | para-NHPh | 8.7 | 28 (E. coli) |

Key observations:

-

Substituent positioning critically impacts bioactivity. Para isomers generally show higher SIRT2 inhibition due to better alignment with the enzyme’s active site.

-

Steric hindrance in ortho derivatives may reduce binding affinity but improve metabolic stability.

Research Gaps and Future Directions

-

Targeted SIRT2 Assays: Direct evaluation of N-(2-phenoxyphenyl)-2-(phenylthio)acetamide’s inhibitory potency is needed.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy and phenylthio groups could optimize pharmacokinetic profiles.

-

In Vivo Toxicity: Preclinical safety assessments are essential for therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume